Diclofenac-13C6 sodium salt

Isotope Dilution Reference Standard Certificate of Analysis

Diclofenac-13C6 sodium salt is a stable isotope-labeled internal standard for the quantitative determination of diclofenac by LC-MS/MS. It addresses the critical challenges of matrix effects and ion suppression that compromise analytical accuracy when using unlabeled or deuterated analogs. • Co-elutes with the target analyte and exhibits identical ionization efficiency, eliminating chromatographic retention time shifts and hydrogen-deuterium exchange effects. • Supplied with defined isotopic enrichment (>98 atom% 13C) and chemical purity (≥98% by HPLC), ensuring suitability as a calibrant in bioanalytical method validation. • Accompanied by a Certificate of Analysis, supporting traceability for pharmaceutical quality control, ANDA filing, and pharmacokinetic studies.

Molecular Formula C8[13C]6H10Cl2NNaO2
Molecular Weight 324.09
CAS No. 1261393-73-0
Cat. No. B602460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac-13C6 sodium salt
CAS1261393-73-0
Synonyms[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt
Molecular FormulaC8[13C]6H10Cl2NNaO2
Molecular Weight324.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofenac-13C6 Sodium Salt Overview


Diclofenac-13C6 sodium salt (CAS 1261393-73-0) is a stable isotope-labeled analog of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium . In this compound, six carbon atoms are enriched with the stable isotope carbon-13 (13C), resulting in a nominal mass increase of 6 Da over the unlabeled parent compound (molecular formula C8[13C]6H10Cl2NNaO2, MW 324.09) . This modification is designed to serve as an internal standard (IS) in quantitative mass spectrometry workflows, enabling precise analyte measurement through stable isotope dilution . As a reference material, it is supplied with defined chemical purity (typically ≥98% by HPLC) and high isotopic enrichment (>98 atom% 13C), facilitating its primary role in bioanalytical method development and validation .

Category 13C6 stable isotope-labeled internal standard
Workflow LC-MS/MS quantitative bioanalysis
Key attribute 13C6 labeling enables co-elution with unlabeled analyte

Diclofenac-13C6 vs. Unlabeled/Deuterated IS


The analytical performance and data integrity of an LC-MS/MS method depend critically on the choice of internal standard (IS). Unlabeled diclofenac sodium (CAS 15307-79-6) cannot be used as an IS due to its isobaric interference with the target analyte, which prevents separate mass spectrometric detection [1]. While deuterated internal standards (e.g., diclofenac-d4) are common, they can be subject to hydrogen-deuterium exchange or chromatographic isotopic separation (retention time shift) that compromises quantitation accuracy . In contrast, 13C-labeled ISs, such as Diclofenac-13C6 sodium salt, exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring co-elution and identical ionization efficiency . This minimizes matrix effects and ion suppression, providing the most robust method for generating accurate and reproducible quantitative data [2].

Unlabeled diclofenac
Isobaric interference prevents separate mass spectrometric detection; not usable as internal standard.
Deuterated IS (e.g., diclofenac-d4)
May exhibit retention time shift, altering matrix-effect correction and compromising quantitation accuracy.

Diclofenac-13C6 Quantitative Evidence


Isotopic Enrichment & Purity

Diclofenac-13C6 sodium salt is supplied with a defined isotopic enrichment of >98 atom% 13C and chemical purity of ≥98% by HPLC. This dual specification is essential for its function as a calibrant and internal standard in stable isotope dilution mass spectrometry (SID-MS) . Unlabeled diclofenac sodium (CAS 15307-79-6) lacks any isotopic label [1]. Other labeled forms, such as 4'-Hydroxydiclofenac-13C6, are metabolites and cannot be used to directly quantify the parent drug [2].

Isotopic Enrichment & Purity
Class-level
Target: >98 atom% 13C; chemical purity ≥98% (HPLC). Unlabeled: 0% 13C. Labeled metabolite: not parent analyte.
Ensures authentic, high-purity reference for calibration and IS correction.
Specification per Certificate of Analysis; independent verification advised.
Isotope Dilution Reference Standard Certificate of Analysis

Co-Elution Over Deuterated IS

A key advantage of 13C-labeling over deuterium (2H) labeling is the avoidance of chromatographic isotope effects. Deuterated internal standards (e.g., diclofenac-d4) can exhibit a slight but measurable retention time shift relative to the unlabeled analyte due to differences in C-H and C-D bond polarity, a phenomenon that can be exacerbated under certain chromatographic conditions . This shift can lead to differential matrix effects and ionization suppression if the IS and analyte do not co-elute perfectly [1]. As a 13C6-labeled compound, Diclofenac-13C6 sodium salt co-elutes with unlabeled diclofenac, ensuring identical matrix suppression and ionization efficiency for the analyte and IS pair .

Co-Elution vs. Deuterated IS
Class-level
13C6 IS: identical retention time; deuterated IS: potential retention time shift.
Co-elution supports identical matrix effects and ionization, improving quantitation accuracy.
Chromatographic conditions may influence the magnitude of deuterium shift.
Chromatography Isotope Effect Ionization Efficiency

Regulatory Method Validation for ANDA/DMF

The use of Diclofenac-13C6 sodium salt as a reference standard is documented for applications that require strict regulatory compliance, including analytical method development and validation (AMV), quality control (QC) testing for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) filings [1]. While unlabeled diclofenac sodium (CAS 15307-79-6) is a bulk drug substance or analytical standard for identification, it does not fulfill the role of a stable isotopically labeled internal standard for quantification in complex matrices as required by modern bioanalytical method validation guidelines . The traceability of this 13C6-labeled standard to pharmacopeial standards (USP or EP) can be further established, enhancing its utility in regulated environments [1].

Regulatory Method Validation Fit
Class-level
Target: supported for AMV, QC, ANDA/DMF workflows. Unlabeled: not suitable as IS in validated bioanalytical methods.
Supports method validation documentation and workflow compliance review.
Regulatory context requires independent qualification; verify traceability to pharmacopeial standards.
Regulatory Compliance Method Validation Reference Standard

Diclofenac-13C6 Application Scenarios


Bioanalysis for PK/TK Studies

This compound serves as the optimal internal standard for the accurate quantification of diclofenac in complex biological matrices (e.g., plasma, urine, tissues) using LC-MS/MS. Its 13C6 labeling ensures co-elution with the unlabeled analyte, providing robust correction for matrix effects and ion suppression, which is essential for generating reliable pharmacokinetic (PK) data .

Isotope Dilution Assays for QC

As a high-purity reference standard with a Certificate of Analysis detailing isotopic enrichment, it is used to prepare calibration standards and QC samples for the routine, validated analysis of diclofenac in finished pharmaceutical products. This supports both in-process controls and release testing for active pharmaceutical ingredients (APIs) and drug products .

Method Development for ANDA Submissions

The compound is specifically indicated for use in analytical method validation (AMV) and quality control applications during the development of Abbreviated New Drug Applications (ANDA). Its documented traceability supports the regulatory requirements for generic drug approval, facilitating the demonstration of bioequivalence [1].

Application
Selection Property
Validation Focus
Research PK bioanalysis
13C6 co-elution and matrix-effect correction
Ion suppression consistency and recovery
Quantitative reference standard
High-purity 13C6 reference material
Calibration linearity and precision verification
Method validation support
Documented isotopic enrichment and purity
Method reproducibility and accuracy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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